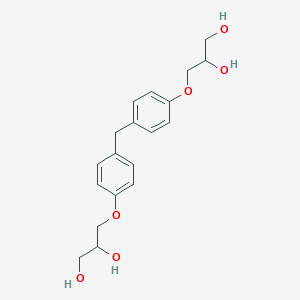

Bisphenol F bis(2,3-dihydroxypropyl) ether

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisphenol F bis(2,3-dihydroxypropyl) ether is synthesized through the hydrolysis of bisphenol F-diglycidyl ether (BFDGE). The reaction involves the interaction of BFDGE with aqueous and acidic foodstuffs, leading to the formation of the hydrolyzed product .

Industrial Production Methods

The industrial production of bis[4-(2,3-dihydroxypropoxy)phenyl]methane typically involves large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Bisphenol F bis(2,3-dihydroxypropyl) ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated products, while reduction can produce alcohol derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H24O6

- Molecular Weight : 348.39 g/mol

- CAS Number : 72406-26-9

- Boiling Point : Approximately 612.8ºC

- Density : About 1.273 g/cm³

The compound features two 2,3-dihydroxypropyl ether groups attached to a bisphenol F backbone, which influences its reactivity and biological interactions.

Analytical Chemistry

BFDGE·2H2O is extensively used as an analytical reference standard for quantifying bisphenols in various matrices, particularly in food and beverage products. It plays a crucial role in assessing the release of toxic monomers from polymer coatings. For instance, a study highlighted the development of a high-performance liquid chromatography (HPLC) method for simultaneous determination of bisphenols in human urine samples, demonstrating its utility in environmental monitoring and health assessments .

Biological Research

BFDGE·2H2O has been investigated for its potential biological activities and interactions with biomolecules. Research indicates that it may exhibit estrogenic activity, raising concerns about its endocrine-disrupting effects . In a recent study, repeated dermal exposure to BFDGE was shown to induce skin inflammation resembling psoriasis in mice, highlighting its potential health risks .

| Biological Activity | Study Focus | Outcome |

|---|---|---|

| Estrogenic Activity | Binding assays | Potential endocrine disruptor identified . |

| Dermal Toxicity | Mouse model | Induced chronic dermatitis with psoriasis-like features . |

Industrial Applications

BFDGE·2H2O is utilized in the production of various consumer products, including cleaning agents, cosmetics, and food packaging materials. Its hydrolyzed structure allows it to interact effectively with aqueous and acidic substances, making it suitable for applications where chemical stability is critical.

Case Study 1: Monitoring Bisphenols in Food Products

A comprehensive survey conducted over several years documented the occurrence of various bisphenols, including BFDGE·2H2O, migrating from packaging into canned foodstuffs. The study utilized optimized extraction and quantification methods to ensure accurate detection of trace levels, underscoring the importance of monitoring these compounds for consumer safety .

Case Study 2: Toxicological Assessment

In an investigation on the dermal toxicity of BFDGE·2H2O, researchers found that repeated exposure led to significant inflammatory responses in animal models. This study emphasized the need for further research into the health implications associated with prolonged exposure to this compound .

Mechanism of Action

The mechanism of action of bis[4-(2,3-dihydroxypropoxy)phenyl]methane involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its application and the specific biological system involved .

Comparison with Similar Compounds

Similar Compounds

- Bisphenol A bis(2,3-dihydroxypropyl) ether

- Bisphenol F bis(3-chloro-2-hydroxypropyl) ether

- Bisphenol A diglycidyl ether

Uniqueness

Bisphenol F bis(2,3-dihydroxypropyl) ether is unique due to its specific hydrolyzed structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including analytical chemistry and industrial production .

Biological Activity

Bisphenol F bis(2,3-dihydroxypropyl) ether (BFDGE·2H2O) is a synthetic compound derived from bisphenol F and is primarily used in various industrial applications, including food packaging and coatings. Understanding the biological activity of this compound is crucial due to its potential health implications, particularly as it relates to endocrine disruption and cytotoxicity.

Chemical Structure and Properties

- Molecular Formula : C19H24O6

- CAS Number : 72406-26-9

- Boiling Point : Approximately 612.8ºC

- Density : About 1.273 g/cm³

The structure of BFDGE features two 2,3-dihydroxypropyl ether groups attached to a bisphenol F backbone, which influences its reactivity and biological interactions.

BFDGE is believed to interact with similar biological targets as its parent compound, bisphenol F diglycidyl ether (BFDGE). The presence of hydroxyl groups (-OH) in BFDGE alters its binding affinity to cellular targets, potentially leading to reduced toxicity compared to BFDGE. This modification may also influence its metabolic pathways and reactivity within biological systems.

Cytotoxicity and Genotoxicity

Research indicates that BFDGE exhibits lower cytotoxicity compared to its parent compound, BFDGE. The structural modifications introduced by hydroxylation are thought to contribute to this difference in toxicity. In vitro studies have shown that BFDGE can induce cytotoxic effects on human colorectal adenocarcinoma cell lines, demonstrating its potential genotoxic and mutagenic properties .

Endocrine Disruption

BFDGE has been studied for its estrogenic activity, which raises concerns about its potential role as an endocrine disruptor. Similar compounds have been documented to bind to estrogen receptors, leading to alterations in hormonal signaling pathways. For instance, the estrogenic activity of bisphenol A (BPA) has been well-established, and BFDGE's structural similarities suggest it may exhibit comparable effects .

Case Study 1: Dermal Exposure Effects

A study investigating the effects of dermal exposure to BFDGE showed that repeated exposure can lead to persistent acute inflammation resembling psoriasis in mouse models. This highlights the compound's potential for inducing chronic skin conditions through inflammatory pathways .

Case Study 2: Placental Transfer

Research on the placental transfer of bisphenol diglycidyl ethers found that BFDGE can cross the placenta, with implications for fetal exposure during pregnancy. This study measured concentrations of BFDGE in maternal and cord serum samples, indicating significant transplacental transfer efficiencies .

Comparative Analysis of Bisphenols

The following table summarizes key information regarding various bisphenols, including their molecular structures and biological activities:

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| Bisphenol A bis(2,3-dihydroxypropyl) ether | C21H28O6 | Known endocrine disruptor | Significant estrogenic activity |

| This compound | C19H24O6 | Lower toxicity than BPA | Potentially estrogenic; lower cytotoxicity |

| Bisphenol S bis(2,3-dihydroxypropyl) ether | C19H24O6 | Used in similar applications; less toxic | Limited studies; potential endocrine effects |

| Bisphenol E bis(2,3-dihydroxypropyl) ether | C19H24O6 | Different biological activity | Requires further investigation |

Properties

IUPAC Name |

3-[4-[[4-(2,3-dihydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c20-10-16(22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-21/h1-8,16-17,20-23H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJRHUPDMVWBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398013 | |

| Record name | 3,3'-[Methylenebis(4,1-phenyleneoxy)]di(1,2-propanediol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72406-26-9 | |

| Record name | 3,3'-[Methylenebis(4,1-phenyleneoxy)]di(1,2-propanediol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions Bisphenol F bis(2,3-dihydroxypropyl) ether is less cytotoxic than its parent compound, BFDGE. What might explain this difference in toxicity?

A1: The study suggests that the reduced cytotoxicity of this compound compared to BFDGE could be attributed to the structural changes introduced by hydroxylation. [] The addition of hydroxyl groups (-OH) to the molecule might alter its reactivity, binding affinity to cellular targets, and metabolic pathways, ultimately leading to lower toxicity. Further research is needed to understand the precise mechanisms underlying this difference.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.